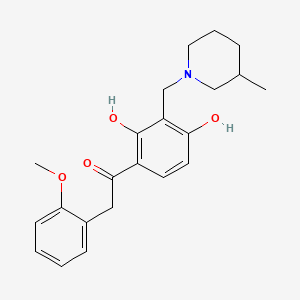

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone

Description

This compound is a hydroxyacetophenone derivative featuring a 2,4-dihydroxyphenyl core substituted at position 3 with a (3-methylpiperidin-1-yl)methyl group and a 2-methoxyphenyl ethanone moiety. The piperidine ring introduces basicity and conformational flexibility, while the 2-methoxyphenyl group may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-15-6-5-11-23(13-15)14-18-19(24)10-9-17(22(18)26)20(25)12-16-7-3-4-8-21(16)27-2/h3-4,7-10,15,24,26H,5-6,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULWKGHWNHILFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the hydroxyl and methoxyphenyl groups through various chemical reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Hydroxyacetophenone Derivatives

- 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (CAS 93434-89-0): Structural Difference: Lacks the 3-((3-methylpiperidin-1-yl)methyl) substitution. Properties: Molecular weight 268.27 g/mol; synthesized via glycosidation or Claisen-Schmidt condensation .

- 1-(2-Hydroxy-3-methoxyphenyl)-2-phenylethanone (CAS 93899-00-4): Structural Difference: Methoxy group at position 3 instead of the piperidinylmethyl chain. Properties: Molecular weight 210.23 g/mol; lower polarity due to absence of a basic nitrogen .

Piperidine/piperazine-containing analogs

- 1-[4-{2-Hydroxy-3-[4-(2-methylphenyl)-1-piperazinyl]propoxy}-3-methoxyphenyl]ethanone (CAS 825607-15-6): Structural Difference: Piperazine ring linked via a hydroxypropoxy chain instead of direct methyl substitution. Properties: Molecular weight 425.51 g/mol; increased solubility due to the hydroxypropoxy spacer .

- 1-(3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)ethanone (CAS 63990-75-0): Structural Difference: Incorporates a 2-methoxyphenyl-piperazine moiety. Properties: Molecular weight 440.50 g/mol; likely exhibits higher receptor selectivity due to the methoxy group .

Substituent-Driven Variations

Alkyl vs. Heterocyclic Substitutions

Phenoxy vs. Piperidinylmethyl Groups

- 1-(2,4-Dihydroxyphenyl)-2-(3-methylphenoxy)ethanone (CAS 137987-85-0): Properties: Molecular weight 272.27 g/mol; phenoxy group increases steric bulk but reduces basicity .

Pharmacological and Physicochemical Comparisons

- Lipophilicity : The target compound’s 3-methylpiperidinylmethyl group likely increases logP compared to methyl or allyl analogs, favoring blood-brain barrier penetration .

- Solubility: Piperidine-containing analogs (e.g., CAS 825607-15-6) show moderate aqueous solubility due to ionizable nitrogen, whereas phenoxy derivatives (e.g., CAS 137987-85-0) are less soluble .

- Bioactivity: Chalcone derivatives (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) demonstrate antibacterial activity, suggesting the target compound’s ethanone core may similarly interact with microbial enzymes .

Biological Activity

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone, with CAS number 1021218-48-3, is a compound that has been studied for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological significance, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 369.5 g/mol. The structure features a chalcone derivative backbone, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1021218-48-3 |

| Molecular Formula | C22H27NO4 |

| Molecular Weight | 369.5 g/mol |

Antiproliferative Effects

Chalcone derivatives have been extensively studied for their antiproliferative properties against various cancer cell lines. Research indicates that compounds similar to 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone exhibit significant cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study highlighted the effectiveness of chalcones in inhibiting the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies have reported that chalcone derivatives possess antibacterial and antifungal activities. Specifically, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains. This activity is often attributed to the presence of the α,β-unsaturated carbonyl group, which interacts with microbial cell membranes .

Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases. Chalcone derivatives have been recognized for their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone may also possess similar anti-inflammatory properties .

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of chalcone derivatives. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases. Preliminary findings indicate that it may protect neuronal cells from oxidative stress and apoptosis .

Case Studies

- Breast Cancer Cell Lines : A study evaluated the effects of various chalcone derivatives on MCF-7 breast cancer cells, finding that specific structural modifications enhanced their antiproliferative activity significantly.

- Antimicrobial Efficacy : In vitro tests showed that derivatives similar to 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Inflammation Models : Animal models treated with chalcone derivatives demonstrated reduced levels of inflammatory markers in serum after administration, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, thus reducing oxidative stress in cells.

- Enzyme Inhibition : The presence of hydroxyl groups contributes to the inhibition of enzymes involved in inflammation and bacterial growth.

Q & A

Q. What are the critical steps and challenges in synthesizing 1-(2,4-dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone?

The synthesis typically involves multi-step reactions, including:

- Functional group protection : The dihydroxyphenyl group requires protection (e.g., using acetyl or benzyl groups) to prevent undesired side reactions during alkylation or coupling steps .

- Mannich reaction : Introduction of the 3-methylpiperidinylmethyl group via a Mannich reaction, requiring precise control of pH (~8–9) and temperature (60–80°C) to optimize yield .

- Deprotection and purification : Acidic or basic hydrolysis for deprotection, followed by chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product . Challenges include avoiding over-alkylation of phenolic groups and managing steric hindrance during piperidinylmethylation .

Q. How can the molecular structure of this compound be confirmed experimentally?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at 2-methoxyphenyl, methylpiperidinyl linkage) and aromatic proton splitting patterns .

- Mass spectrometry (HRMS) : To confirm the molecular formula (e.g., C₂₂H₂₇NO₅) and detect fragmentation patterns indicative of the ethanone backbone .

- X-ray crystallography : If single crystals are obtainable, crystallographic data can resolve bond angles and intermolecular interactions (e.g., hydrogen bonding between hydroxyl groups) .

Q. What functional groups contribute to its biological activity, and how are they characterized?

- Dihydroxyphenyl group : Acts as a hydrogen bond donor; reactivity confirmed via pH-dependent UV-Vis spectroscopy (absorbance shifts at ~270 nm) .

- Methoxyphenyl group : Provides lipophilicity; verified by O-methyl proton signals at δ 3.8–4.0 ppm in ¹H NMR .

- 3-Methylpiperidinylmethyl group : Enhances solubility in polar solvents; characterized by methylene (-CH₂-) signals in ¹H NMR (δ 2.5–3.5 ppm) and IR stretching for C-N bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in structural elucidation (e.g., crystallography vs. NMR) be resolved?

- Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with computed values to validate proposed conformers .

- Dynamic NMR studies : Monitor temperature-dependent splitting of piperidinyl protons to assess rotational barriers around the C-N bond .

- Synchrotron X-ray diffraction : High-resolution data can resolve ambiguities in electron density maps for crowded regions (e.g., methylpiperidinyl substituents) .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

- Flow chemistry : Continuous flow systems reduce side reactions (e.g., oxidation of dihydroxyphenyl groups) by minimizing residence time at high temperatures .

- Design of Experiments (DoE) : Multi-variable optimization (e.g., solvent polarity, catalyst loading) to identify robust reaction conditions .

- In-line analytics : Use of FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can biological target identification be systematically approached for this compound?

- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs, leveraging the methoxyphenyl group’s affinity for hydrophobic binding pockets .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd) for candidate targets identified via docking .

- CRISPR-Cas9 knockouts : Validate target relevance in cellular models by correlating gene deletion with loss of compound efficacy .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Polymorphism control : Use anti-solvent vapor diffusion (e.g., adding hexane to DMSO solutions) to favor single-crystal growth .

- Co-crystallization agents : Introduce small molecules (e.g., caffeine) to stabilize specific crystal packing via π-π stacking .

- Low-temperature crystallization : Slow cooling (0.1°C/min) to reduce nucleation sites and improve crystal quality .

Methodological Notes

- Synthetic protocols from and emphasize reagent purity (e.g., ≥99% diethylamine) and inert atmospheres (N2/Ar) to prevent oxidation.

- Structural ambiguity in and highlights the need for orthogonal techniques (NMR, XRD, DFT) to confirm stereochemistry.

- Biological assays in recommend using positive controls (e.g., known kinase inhibitors) to benchmark activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.